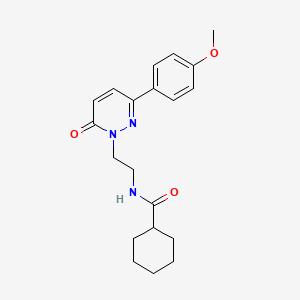

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide

Description

This compound is a pyridazinone derivative featuring a cyclohexanecarboxamide moiety linked via an ethyl chain to a 3-(4-methoxyphenyl)-6-oxopyridazine core. The 4-methoxyphenyl group may enhance lipophilicity and influence receptor binding, while the cyclohexanecarboxamide moiety could contribute to metabolic stability and solubility. Limited direct data on this specific compound are available in public literature, but structural analogs and synthetic pathways provide insights into its properties.

Properties

IUPAC Name |

N-[2-[3-(4-methoxyphenyl)-6-oxopyridazin-1-yl]ethyl]cyclohexanecarboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O3/c1-26-17-9-7-15(8-10-17)18-11-12-19(24)23(22-18)14-13-21-20(25)16-5-3-2-4-6-16/h7-12,16H,2-6,13-14H2,1H3,(H,21,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCFWYSRRJNFAIH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

355.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide typically involves multiple steps:

Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable methoxy-substituted aryl halide reacts with the pyridazinone intermediate.

Linking the Cyclohexanecarboxamide Moiety: The final step involves the coupling of the pyridazinone derivative with cyclohexanecarboxylic acid or its derivatives using coupling agents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a hydroxyl or carboxyl group under strong oxidizing conditions.

Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of hydroxyl or carboxyl derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Key Comparisons

Core Structure and Substitutions: The target compound and N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide share a pyridazinone core and 4-methoxyphenyl groups, but the latter replaces the cyclohexanecarboxamide with an acetamide linker. This difference may reduce metabolic stability due to the acetamide’s susceptibility to hydrolysis.

Synthetic Pathways: The target compound’s synthesis likely involves coupling a pyridazinone intermediate (e.g., 3-(4-methoxyphenyl)-6-oxopyridazine) with a cyclohexanecarboxamide-ethyl chain, analogous to methods for 5a (benzyl bromide alkylation of pyridazinone sulfonamide). In contrast, the difluoro-cyclohexane derivative employs multi-step functionalization, including pyrazolopyridine coupling and hydroxyethyl chain introduction, reflecting greater synthetic complexity.

Biological Implications :

- 5a ’s benzenesulfonamide group is associated with carbonic anhydrase inhibition , whereas the target compound’s cyclohexanecarboxamide may favor kinase or GPCR targeting due to its bulkier hydrophobic profile.

- The difluoro-cyclohexane derivative demonstrates kinase inhibitory activity, suggesting that fluorine substitution in the cyclohexane ring could enhance target affinity—a hypothesis testable for the target compound.

Research Findings and Data Gaps

- Structural Activity Relationships (SAR) :

Methoxy groups (e.g., in the target compound and 5a ) improve solubility and receptor binding in hydrophobic pockets . However, the absence of sulfonamide or pyrazolopyridine moieties limits direct extrapolation of enzymatic activity. - Pharmacokinetic Predictions :

The target compound’s molecular weight (~400) and logP (estimated >3) suggest moderate oral bioavailability, comparable to N-[2-(4-methoxyphenyl)ethyl]-2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetamide .

Notes

- Limitations : Direct experimental data (e.g., IC₅₀, solubility) for the target compound are absent in public databases. Comparisons rely on structural analogs and synthetic precedents.

- Future Directions : Functional assays (e.g., kinase profiling) and computational modeling (docking studies) are recommended to validate hypothesized biological activities.

Biological Activity

N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide is a complex organic compound with a unique structural configuration that suggests potential for various biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structural Overview

The compound features a pyridazinone core linked to a methoxyphenyl group and an ethyl cyclohexanecarboxamide moiety. This arrangement allows for diverse interactions with biological targets, which can lead to significant pharmacological effects.

| Component | Description |

|---|---|

| Pyridazinone Core | Central structure associated with various biological activities. |

| Methoxyphenyl Group | Enhances lipophilicity and potential receptor interactions. |

| Cyclohexanecarboxamide Moiety | Contributes to the compound's binding affinity and stability. |

Research indicates that N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide may exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in treating metabolic disorders.

- Receptor Modulation : Interactions with receptors implicated in inflammation and cancer cell proliferation suggest its role in modulating signaling pathways critical for these diseases.

- Antioxidant Activity : Preliminary studies indicate that the compound may possess antioxidant properties, potentially reducing oxidative stress in cells.

Anti-inflammatory Effects

A study demonstrated that derivatives of pyridazinones, including this compound, have anti-inflammatory properties. The mechanism involves the inhibition of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases.

Anticancer Potential

In vitro studies have shown that N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide can inhibit the proliferation of cancer cell lines. The compound's ability to induce apoptosis in these cells highlights its potential as a therapeutic agent in oncology.

Case Studies

- Case Study on Inflammation : A recent investigation into similar pyridazinone compounds revealed significant reductions in inflammatory markers in animal models of arthritis. This suggests that N-(2-(3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl)ethyl)cyclohexanecarboxamide may offer similar benefits.

- Cancer Cell Proliferation : A comparative study involving various pyridazinone derivatives indicated that compounds with similar structural features exhibited potent anticancer activity against breast and lung cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.